4-Cyclohexylpiperazin-1-amine (CAS 916518-99-5): A Privileged Pharmacophore Scaffold for Advanced Drug Discovery
4-Cyclohexylpiperazin-1-amine (CAS 916518-99-5): A Privileged Pharmacophore Scaffold for Advanced Drug Discovery
Executive Summary & Pharmacological Rationale
In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of structure-activity relationship (SAR) campaigns. 4-Cyclohexylpiperazin-1-amine (CAS 916518-99-5) has emerged as a highly versatile, privileged scaffold[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent indole-based amides and kinase inhibitors[2].
The architectural brilliance of this molecule lies in its tripartite nature:
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The Piperazine Core: Imparts favorable physicochemical properties, including enhanced aqueous solubility, oral bioavailability, and dual hydrogen-bond modulation.
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The N4-Cyclohexyl Moiety: Provides a bulky, lipophilic vector that is metabolically superior to linear alkyl chains. It is highly effective at anchoring molecules into deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and kinase hinge regions[3].
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The N1-Primary Amine (Hydrazine Derivative): Acts as a highly reactive nucleophilic handle. Unlike secondary amines, this N-amine allows for divergent derivatization into hydrazones, semicarbazides, and N-acyl hydrazides, enabling rapid library generation.
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of the final drug candidate. Below is the consolidated quantitative data for 4-Cyclohexylpiperazin-1-amine[1].
| Property | Value / Descriptor | Pharmacological Implication |
| Chemical Name | 4-Cyclohexylpiperazin-1-amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 916518-99-5 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C10H21N3 | Defines atomic composition. |
| Molecular Weight | 183.29 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors (HBD) | 1 (Primary Amine) | Facilitates critical target binding interactions. |
| Hydrogen Bond Acceptors (HBA) | 3 (Nitrogen atoms) | Enhances aqueous solubility. |
| Topological Polar Surface Area | ~38.5 Ų | Ideal for membrane permeability; allows for CNS penetration if desired. |
Process Chemistry: Validated Synthesis Protocol
The synthesis of N-aminopiperazines requires precise control to prevent over-alkylation or N-N bond cleavage. The most robust, scalable route involves the electrophilic nitrosation of 1-cyclohexylpiperazine followed by the aggressive reduction of the N-nitroso intermediate[3].
Fig 1: Two-step synthesis of 4-Cyclohexylpiperazin-1-amine via nitrosation and reduction.
Step-by-Step Methodology: LiAlH₄ Reduction of N-Nitroso Intermediate
Caution: N-nitroso compounds are potential carcinogens. Lithium Aluminum Hydride (LiAlH₄) is highly water-reactive. Perform all steps in a rigorously dry, inert atmosphere within a fume hood.
Causality Check: Why use LiAlH₄ instead of standard catalytic hydrogenation (e.g., Pd/C, H₂)? Catalytic hydrogenation of N-nitroso groups frequently results in the cleavage of the N-N bond, reverting the molecule back to the secondary amine. LiAlH₄ ensures selective reduction to the N-NH₂ group.
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Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.
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Suspension: Suspend LiAlH₄ (2.5 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C.
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Addition: Dissolve the N-nitroso-4-cyclohexylpiperazine intermediate in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.
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Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.
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Self-Validation (In-Process Control): Pull a 50 µL aliquot, quench with wet ether, and analyze via TLC (Dichloromethane:Methanol 9:1). The starting material will be UV-active/ninhydrin-negative. The product will be ninhydrin-positive (yielding a dark purple spot), confirming the formation of the primary amine.
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The Fieser Quench (Critical Step): Cool the reaction to 0 °C. To quench
grams of LiAlH₄, sequentially add mL of DI water, mL of 15% aqueous NaOH, and mL of DI water.-
Causality: Standard aqueous quenching creates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, drastically improving isolated yield.
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Isolation: Filter the granular salts through a Celite pad, wash with hot ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude 4-cyclohexylpiperazin-1-amine.
Derivatization Strategies in Medicinal Chemistry
The primary utility of 4-Cyclohexylpiperazin-1-amine is its capacity to serve as a central hub for divergent library synthesis. The N1-amine acts as a versatile nucleophile.
Fig 2: Divergent derivatization pathways of the N1-primary amine for SAR library generation.
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N-Acyl Hydrazides: Coupling with diverse carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) yields stable N-acyl hydrazides. These are prominent motifs in complex target molecules, such as indole-3-propanamide derivatives[2].
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Hydrazones: Condensation with aldehydes or ketones under mildly acidic conditions creates hydrazones, which can be further reduced (reductive amination) to form substituted hydrazines.
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Semicarbazides: Reaction with isocyanates yields semicarbazides, providing rigid, hydrogen-bond-rich linkers ideal for kinase hinge-binding motifs.
Analytical Quality Control
To ensure the integrity of downstream assays, the synthesized scaffold must be rigorously characterized:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing an Electrospray Ionization (ESI) source in positive mode, the base peak should correspond to the [M+H]⁺ ion at m/z 184.3.
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¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include a broad singlet integrating to 2H around
2.5 - 3.0 ppm, corresponding to the N-NH₂ protons (exchangeable with D₂O). The piperazine ring protons typically appear as complex multiplets between 2.3 - 2.8 ppm, while the cyclohexyl protons present as a broad multiplet in the upfield region ( 1.0 - 1.9 ppm).
References
- BLDpharm. "4-Cyclohexylpiperazin-1-amine | CAS 916518-99-5 Product Specifications." bldpharm.com.
- Guidechem. "N-(3,4-diethoxybenzyl)-N-methyl-3-(1H-indol-3-yl)-2-[[(4-cyclohexylpiperazin-1-yl)acetyl]amino]propanamide Database." guidechem.com.
- Benchchem. "4-Cyclopentylpiperazin-1-amine | 61379-64-4 Technical Guide & Analog Design." benchchem.com.
